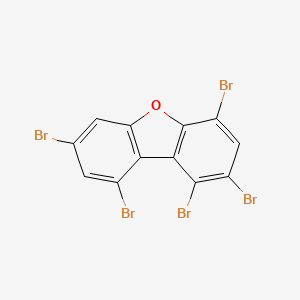

1,2,4,7,9-Pentabromo-dibenzofuran

Description

General Context of Polybrominated Dibenzofurans as Environmental Contaminants

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant attention as persistent environmental pollutants. wikipedia.org These compounds are not intentionally produced but are formed as unintentional byproducts during various industrial processes. ontosight.ai Key sources of PBDFs include their presence as contaminants in commercial brominated flame retardant (BFR) mixtures, particularly polybrominated diphenyl ethers (PBDEs). nih.govacs.org They are also formed during the combustion of materials containing BFRs, such as in municipal waste incineration and accidental fires. nih.govdiva-portal.org Furthermore, thermal degradation and phototransformation of BFRs can lead to the formation of PBDFs. nih.gov

The environmental concern surrounding PBDFs stems from their persistence, bioaccumulative potential, and toxicity. ontosight.ai Similar to their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs), PBDFs are resistant to degradation and can be transported over long distances in the environment. wikipedia.org Their presence has been detected in various environmental matrices, including air, soil, sediment, and biota, as well as in human tissues such as milk. diva-portal.orgiaea.org

Academic Rationale for Congener-Specific Research on Polybrominated Dibenzofurans

The term "Polybrominated Dibenzofurans" encompasses a large family of 135 different individual compounds, known as congeners, which vary in the number and position of bromine atoms on the dibenzofuran (B1670420) backbone. The toxicity and physicochemical properties of PBDFs are highly dependent on their specific congener structure. nih.gov Therefore, congener-specific research is crucial for accurately assessing the risks associated with PBDF exposure.

The "dioxin-like" toxicity of many PBDFs is mediated through the aryl hydrocarbon receptor (AhR). t3db.ca The binding affinity to this receptor, and thus the toxic potency, varies significantly among different congeners. Research has shown that 2,3,7,8-substituted brominated congeners exhibit a similar toxic spectrum to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Consequently, focusing on individual congeners allows for a more precise understanding of their contribution to the total toxic equivalency (TEQ) of a sample. nih.govacs.org This approach is essential for developing accurate risk assessments and effective regulatory strategies.

Specific Focus on 1,2,4,7,9-Pentabromo-dibenzofuran within PBDF Studies

The study of specific, non-2,3,7,8-substituted congeners is important for several reasons. Firstly, these congeners can be present in the environment at significant concentrations. Secondly, while they may not exhibit the same high "dioxin-like" toxicity, they may possess other, as-yet-uncharacterized toxicological properties. A comprehensive understanding of the environmental fate and potential effects of all major PBDF congeners is necessary for a complete picture of the risks posed by this class of compounds.

Overarching Research Themes and Gaps in PBDF Knowledge

Current research on PBDFs revolves around several key themes, including their sources, formation mechanisms, environmental distribution, and toxicological effects. pops.int A significant focus is on developing and refining analytical methods for the congener-specific determination of PBDFs in complex environmental and biological matrices. researchgate.net

Despite the progress made, significant knowledge gaps remain. researchgate.netrsisinternational.org There is a need for more comprehensive data on the occurrence and concentration of a wider range of PBDF congeners, including this compound, in various environmental compartments. biodiversa.eu Further research is also required to fully understand the formation pathways of different congeners during industrial and combustion processes. pops.int Additionally, the toxicological profiles of many non-2,3,7,8-substituted PBDF congeners are not well-characterized. Bridging these knowledge gaps is essential for developing effective strategies to mitigate the environmental and human health risks associated with PBDFs. oecd.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

68795-14-2 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,2,4,7,9-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H |

InChI Key |

KYCXSUKOCJIDGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |

Origin of Product |

United States |

Formation Mechanisms of Polybrominated Dibenzofurans in Environmental and Anthropogenic Settings

Thermally Induced Pathways of PBDF Formation

High-temperature conditions are a major driver for the formation of PBDFs. These environments provide the necessary energy for the chemical reactions that lead to the creation of these persistent organic pollutants.

De Novo Synthesis Processes in Combustion Environments

De novo synthesis is a crucial formation pathway for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during combustion processes. acs.orgnih.gov This process involves the formation of these compounds from elemental carbon and a bromine source, particularly in the presence of metal catalysts like copper bromide (CuBr2). acs.orgnih.gov Laboratory experiments have demonstrated that the presence of CuBr2 accelerates the degradation of the carbonaceous structure in an oxygenated atmosphere. acs.orgnih.gov

The formation of PBDD/Fs through de novo synthesis has been observed at temperatures ranging from 300 to 500 °C, with the maximum yield occurring at 300 °C. acs.orgnih.gov Interestingly, as the temperature increases, so does the degree of bromination of the resulting PBDD/Fs. acs.orgnih.gov This pathway is particularly relevant in scenarios where brominated flame retardants have been completely destroyed, yet the conditions for PBDD/F formation persist. cdu.edu.au

Precursor-Based Formation from Brominated Flame Retardants (BFRs)

Brominated flame retardants (BFRs) are a significant source of PBDFs, acting as direct precursors in thermal processes. cdu.edu.aupops.int The transformation of BFRs into PBDFs can occur through both condensed and gas-phase mechanisms, with the presence of oxygen and temperature being critical influencing factors. researchgate.net

Polybrominated diphenyl ethers (PBDEs) are well-established primary precursors for the formation of PBDFs. cdu.edu.auresearchgate.net The most accessible pathway for this transformation involves the loss of an ortho-bromine or ortho-hydrogen atom from the PBDE molecule, followed by a ring-closure reaction. researchgate.netacs.org This intramolecular elimination is considered to have modest reaction barriers. acs.org

Theoretical studies have shown that pathways involving debromination and the generation of bromophenols, bromophenoxys, or bromobenzenes are less significant in the formation of PBDFs from PBDEs. acs.org The degree and pattern of bromination on the PBDE molecule, particularly near the ether oxygen bridge, have a minor influence on the governing formation mechanisms. acs.org This means that even fully brominated PBDE isomers can form PBDFs. acs.org In fact, highly brominated PBDEs can more easily form PBDFs through the simple intramolecular elimination of HBr and Br2. researchgate.net

The photolytic degradation of PBDEs can also lead to the formation of PBDFs. researchgate.net This process involves the dissociation of an ortho C-Br bond, generating aryl radicals that can then undergo intramolecular cyclization to form PBDFs. researchgate.net

Polybrominated biphenyls (PBBs), another class of BFRs, are also precursors to PBDFs. murdoch.edu.au The oxidation of PBBs has been identified as a pathway for PBDF formation. murdoch.edu.au Mechanistic studies have revealed that PBBs can transform into PBDFs through a facile mechanism involving a series of highly exothermic reactions. murdoch.edu.au This oxidative transformation is considered a significant source of PBDFs, highlighting the environmental concern associated with the disposal of PBB-containing materials in oxidative processes. murdoch.edu.au

The degree and pattern of bromine substitution on BFRs can influence the yield of PBDF formation. While the specific influence on 1,2,4,7,9-Pentabromo-dibenzofuran is not detailed in the provided search results, general principles can be inferred. For instance, highly brominated PBDEs are noted to more readily form PBDFs. researchgate.net The bromination pattern on hydroxylated metabolites of PBDEs has been shown to affect their biological potency, suggesting that the substitution pattern is a critical factor in the chemical's properties and interactions. nih.gov In other chemical systems, the presence and position of bromine atoms on aromatic rings have been shown to significantly impact reaction yields and product distribution. scispace.comresearchgate.net

Formation during Waste Incineration and Uncontrolled Burning

Waste incineration and uncontrolled burning of materials containing BFRs are significant anthropogenic sources of PBDFs. researchgate.netpops.int During these thermal processes, PBDEs and other BFRs present in waste, particularly from electronics, can be converted into PBDD/Fs. pops.intresearchgate.net In fact, emissions of PBDD/Fs from the thermal disposal of electronic waste can be 50 to 500 times higher than those of their chlorinated counterparts (PCDD/Fs). pops.int

Poorly designed or operated incinerators can lead to a substantial increase in the formation of PBDD/Fs. pops.int The conditions within these systems, such as temperature, oxygen levels, and the presence of catalysts, play a crucial role in the formation efficiency. researchgate.net Even in modern, well-controlled incinerators, while flue gases are cleaned, PBDD/Fs can end up in the fly ash and bottom ash, which are then typically landfilled. diva-portal.org

Uncontrolled burning, such as in residential waste dumps, also contributes significantly to the release of PBDD/Fs into the environment. researchgate.net Incomplete combustion conditions, often prevalent in such scenarios, can lead to the formation of various undesirable byproducts, including PBDFs. researchgate.net

Industrial Thermal Processes as Sources of PBDF Emissions

Industrial thermal processes are significant sources of PBDF emissions. uea.ac.ukosti.gov The combustion of organic matter in the presence of bromine can lead to the formation of PBDFs. researchgate.net If chlorine is also present, mixed halogenated dibenzo-p-dioxins and dibenzofurans can be formed. researchgate.net

The recycling and dismantling of electronic waste (e-waste) are major contributors to PBDF emissions. researchgate.netnaturvardsverket.se E-waste contains plastics treated with BFRs, which can be converted into PBDFs and other toxic compounds during recycling processes. nih.gov

Rudimentary and low-temperature burning of plastics containing BFRs, a common practice in informal e-waste recycling, leads to the formation and release of hazardous polybrominated dibenzodioxins and dibenzofurans. eawag.ch Studies have shown that the total content of PBDFs in plastic from e-waste can be around 1x10³ µg kg⁻¹. nih.gov The formation rates of PBDFs from polybrominated diphenyl ethers (PBDEs) in e-waste recycling have been measured to be between 2x10⁻⁵ and 2x10⁻⁴ ΣPBDE⁻¹ min⁻¹. nih.gov

The heating of plastics containing PBDEs to temperatures between 200 ºC and 250 ºC during processes like extrusion and molding can also lead to the formation of PBDD/Fs. pops.int

Table 1: PBDF Content and Formation Rates in E-waste Recycling

| Parameter | Value | Reference |

|---|---|---|

| Total PBDF content in e-waste plastic | ~ 1x10³ µg kg⁻¹ | nih.gov |

| PBDF formation rate from PBDEs | 2x10⁻⁵ - 2x10⁻⁴ ΣPBDE⁻¹ min⁻¹ | nih.gov |

Electric arc furnaces (EAFs), used for recycling scrap steel, are recognized as a source of persistent organic pollutants, including PBDFs. researchgate.net The high temperatures in EAFs, which can reach 1,800 °C (3,300 °F), can lead to the formation of these compounds, particularly when the scrap steel contains brominated materials. wikipedia.org The use of polluted scrap means that the dust produced can contain various heavy metals and organic pollutants. europa.eu

Preheating the scrap steel, a process used to reduce energy consumption, can increase the formation and emission of pollutants. researchgate.net The composition of the raw materials is a significant factor influencing the formation of pollutants in EAFs. researchgate.net While modern EAFs are equipped with air pollution control devices that significantly reduce emissions, they remain a potential source of PBDFs. researchgate.netprimetals.com

Coal-fired power plants are another industrial source of PBDF emissions. lung.org The combustion of coal, which can contain trace amounts of bromine, can lead to the formation of various hazardous air pollutants, including dioxins and furans. lung.org While the primary focus of emissions control in these plants is often on pollutants like sulfur dioxide (SO₂), nitrogen oxides (NOx), and particulate matter, the formation of PBDFs is a recognized, albeit less quantified, issue. copernicus.orgcopernicus.org The co-combustion of other materials, such as sewage sludge, can influence the formation and emission characteristics of halogenated dioxins and furans. researchgate.net

Thermolytic Degradation of Brominated Compounds

The thermal degradation, or pyrolysis, of brominated compounds, particularly BFRs, is a key pathway for the formation of PBDFs. who.intcetjournal.it Under thermal stress, such as in manufacturing or recycling processes, precursors like PBDEs can form PBDD/Fs through intramolecular elimination reactions. researchgate.netpops.int For instance, the elimination of two bromine atoms from the 2,2' positions of a PBDE molecule can result in the formation of a PBDF. pops.int

Studies on the pyrolysis and combustion of tetrabromobisphenol A (TBBPA), another common BFR, have shown the formation of PBDFs. pops.intwho.int The congener pattern of the resulting PBDD/Fs is highly dependent on the reaction conditions and the specific plastic material involved. pops.int Generally, PBDFs are formed in much higher concentrations than polybrominated dibenzo-p-dioxins (PBDDs) in these processes. pops.intpops.int

Natural and Biogenic Formation Pathways

While anthropogenic sources are the primary origin of most PBDFs, there is evidence of natural and biogenic formation, particularly for lower-brominated congeners. uea.ac.ukdiva-portal.org

Bromoperoxidase-Mediated Coupling of Phenolic Precursors

Marine organisms, such as algae and cyanobacteria, produce a variety of brominated compounds, including bromophenols. diva-portal.orgresearchgate.net These naturally occurring bromophenols can act as precursors for the formation of PBDDs and PBDFs through enzymatic processes. uea.ac.ukdiva-portal.org

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Polybrominated dibenzofurans | PBDFs |

| Polybrominated dibenzo-p-dioxins | PBDDs |

| Brominated flame retardants | BFRs |

| Polybrominated diphenyl ethers | PBDEs |

| Tetrabromobisphenol A | TBBPA |

| Sulfur dioxide | SO₂ |

| Nitrogen oxides | NOx |

Photochemically Induced Cyclization of Hydroxylated Precursors

A notable pathway for the formation of PBDFs in the environment is the photochemically induced cyclization of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). diva-portal.org OH-PBDEs are themselves transformation products of common BFRs (PBDEs) and are also known to be produced naturally by marine organisms. pops.intacs.org This formation route is considered a potential source of PBDDs and PBDFs found in biota, particularly in marine environments. diva-portal.orgdiva-portal.org

The mechanism is initiated by ultraviolet (UV) radiation, such as from sunlight, which triggers the transformation of the OH-PBDE molecule. diva-portal.org The process generally involves the following steps:

Photodissociation : The reaction begins with the photolytic cleavage of a carbon-bromine (C-Br) bond located at an ortho-position (a carbon atom adjacent to the ether linkage) on one of the phenyl rings of the OH-PBDE. acs.orgmdpi.com This dissociation results in the formation of an aryl radical.

Intramolecular Cyclization : The newly formed, highly reactive aryl radical then attacks the second phenyl ring within the same molecule. This step closes the ring structure, forming the characteristic furan (B31954) ring of the dibenzofuran (B1670420) molecule. acs.orgmdpi.com

Debromination : Subsequent reactions can involve the loss of additional bromine atoms (debromination), leading to a variety of PBDF congeners with different numbers and patterns of bromine substitution. diva-portal.org

Research has shown that several environmentally abundant OH-PBDEs can serve as precursors. For instance, studies have investigated the UV-initiated transformations of OH-BDE 47, 68, 85, 90, 99, and 123. diva-portal.org The photolysis of certain OH-PBDEs has been demonstrated to yield various photoproducts, including brominated phenols and dibenzofurans. acs.org One study found that the natural product 6-OH-PBDE 99 showed a significant conversion to dioxin (7%) upon photolysis. acs.org While direct experimental evidence for the formation of the specific 1,2,4,7,9-PeBDF isomer via this pathway is not detailed in the reviewed literature, the general mechanism supports its potential formation from a correspondingly substituted OH-PBDE precursor.

The table below summarizes findings from a study on the photochemical conversion of selected OH-PBDEs.

Photochemical Transformation of Hydroxylated PBDEs

| Precursor Compound | Key Findings | Reference |

|---|---|---|

| 6-OH-PBDE 99 | Found to have the highest conversion to dioxin (7%). Capable of photochemically generating other products of concern, including brominated phenols and a dibenzofuran. | acs.org |

| 6′-OH-PBDE 100 | Undergoes direct photolysis to yield a number of products that may have higher toxicity than the parent compound. | acs.org |

| 6′-OH-PBDE 118 | A potential transformation product of PBDE 153. Capable of photochemically generating 2,3,7,8-tetrabromodibenzo-p-dioxin, the most toxic brominated dioxin congener. | acs.org |

Halogen Exchange and Mixed Halogenated Dibenzofuran Formation

Besides the formation from precursors containing only bromine, PBDFs can be involved in reactions that alter their halogen composition, leading to mixed halogenated dibenzofurans (PXDFs). nih.gov These compounds contain both bromine and chlorine atoms attached to the dibenzofuran structure.

This transformation typically occurs through halogen exchange reactions, particularly under thermal stress, such as during waste incineration or in certain industrial recycling processes. nih.govnih.gov The presence of both brominated materials (like BFRs) and a chlorine source (like polyvinyl chloride, PVC) in the feedstock of a thermal process creates conditions ripe for the formation of polybromochloro-dibenzofurans (PBCDFs). nih.govresearchgate.net

The mechanism can proceed in several ways:

Direct Halogen Exchange on PBDFs : Pre-existing PBDF molecules can undergo a substitution reaction where one or more bromine atoms are replaced by chlorine atoms. nih.gov

Formation from Mixed Halogenated Precursors : Pyrolysis of PBDEs in the presence of a chlorine source can first lead to the formation of mixed chloro-bromo diphenyl ethers (PBCDEs). These mixed-halogen precursors then undergo cyclization to form PBCDFs. researchgate.net

Theoretical studies using density functional theory (DFT) have shown that chlorine atoms tend to substitute at carbon-bromine (C-Br) bonds more readily than at carbon-hydrogen (C-H) bonds. researchgate.net Research has also observed that PBDFs can experience sequential bromine-to-chlorine exchange, often resulting in congeners that are rich in bromine but contain fewer chlorine substitutions. nih.gov The formation of these mixed halogenated dioxins and furans is a significant concern as their environmental behavior and toxicity can differ from their mono-halogenated counterparts. nih.govnih.gov

The table below provides an overview of the transformation of PBDEs into mixed halogenated products during pyrolysis, as identified in a comprehensive study.

Formation of Mixed Halogenated Products from PBDE Pyrolysis

| Precursor Class | Transformation Process | Resulting Products | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (nPBDEs) | Pyrolysis at 450 °C in the presence of a chlorine source. | Cl1-(n-1)BDEs, Cl2-(n-2)BDEs, Cl1-(n-1)BDFs, Cl1-(n-3)BDDs. | researchgate.net |

| Lower-brominated nPBDEs | More favorable to generate Cl1-(n-1)BDEs compared to higher-brominated PBDEs. | Chloro-bromo diphenyl ethers (PBCDEs). | researchgate.net |

| PBDEs | Preferential transformation pathway during pyrolysis with a chlorine source. | First transform into Cl1-(n-1)BDEs, then subsequently into PBCDD/Fs. | researchgate.net |

Note: 'n' represents the number of bromine substituents on the initial PBDE molecule.

Advanced Analytical Methodologies for Polybrominated Dibenzofuran Congener Determination

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of 1,2,4,7,9-Pentabromo-dibenzofuran is the meticulous preparation and extraction of the analyte from the sample matrix. The choice of technique is fundamentally dependent on the matrix's physical and chemical properties.

Matrix-Specific Extraction Protocols

Effective extraction of pentabromodibenzofurans from diverse matrices such as soil, sediment, biota, and air requires tailored protocols to ensure high recovery rates.

Solid Matrices (Soil, Sediment, and Dust): For solid samples, conventional Soxhlet extraction is a widely used and validated technique. researchgate.netnih.govnewtowncreek.info Automated methods like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) have gained prominence due to their reduced extraction times and solvent consumption. researchgate.netnih.govmdpi.comchromatographyonline.comresearchgate.net These methods utilize elevated temperatures and pressures to enhance extraction efficiency. chromatographyonline.comresearchgate.net A typical extraction solvent system for these non-polar compounds is a mixture of hexane (B92381) and dichloromethane (B109758) or toluene. researchgate.netnih.gov For moist solids, samples are often mixed with anhydrous sodium sulfate (B86663) to remove water before extraction. newtowncreek.infoepa.gov

Biological Tissues (Biota): The primary challenge with biological samples is the high lipid content, which can interfere with analysis. Extraction often involves homogenization followed by solvent extraction using methods like Soxhlet or PLE. nih.govcsic.es A QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction has also been developed for biota, followed by a two-step clean-up. nih.gov

Air Samples: Air sampling typically involves drawing a high volume of air through a quartz-fiber filter and a polyurethane foam (PUF) adsorbent. The filter and PUF are then combined for extraction, commonly using Soxhlet with solvents like hexane/diethyl ether.

| Extraction Method | Matrix | Typical Solvents | Key Parameters | Advantages |

| Soxhlet Extraction | Soil, Sediment, Biota, Air (Filters/PUF) | Toluene; Hexane/Dichloromethane (1:1) | 16-24 hour extraction | Robust, well-established |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Biota | Hexane/Dichloromethane (1:1) | Temp: 100-195°C; Pressure: 1500-2500 psi; 1-3 cycles | Fast, reduced solvent use, automated |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Toluene/Acetone (4:1) | Temp: 125°C; 20 min hold time | Rapid extraction |

Multi-Stage Cleanup and Fractionation Procedures

Following extraction, the crude extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, pigments, other persistent organic pollutants). A multi-stage cleanup process is therefore essential to isolate the PBDD/F fraction. This typically involves a sequence of adsorption chromatography steps.

The process often begins with an acid/base silica (B1680970) column to remove acid- and base-labile interferences. nih.gov A common and effective approach utilizes a multi-layer silica gel column which may contain layers of silica modified with sulfuric acid, potassium hydroxide, and silver nitrate. nih.govresearchgate.net

Further fractionation is achieved using columns packed with adsorbents like alumina, Florisil®, and activated carbon. nih.govresearchgate.net

Alumina and Florisil® Columns: These are used to separate compounds based on polarity. Florisil®, a magnesium silicate (B1173343) adsorbent, is particularly effective in separating PBDD/Fs from other chlorinated hydrocarbons and polychlorinated biphenyls (PCBs). nih.govpublications.gc.caepa.gov Elution is performed with a sequence of solvents of increasing polarity, such as hexane followed by mixtures of hexane and dichloromethane. nih.govnih.gov

Activated Carbon Columns: Due to the planar structure of dibenzofurans, activated carbon chromatography is a powerful tool for isolating them from non-planar compounds like PCBs and polybrominated diphenyl ethers (PBDEs). The PBDD/Fs are strongly adsorbed onto the carbon and are typically back-eluted with a solvent like toluene. researchgate.net

| Cleanup Stage | Adsorbent | Purpose | Elution Solvents |

| Stage 1 | Multi-layer Silica Gel (Acidic, Basic, Neutral) | Removal of bulk organic interferences, lipids, and polar compounds | n-Hexane |

| Stage 2 | Alumina / Florisil® | Fractionation, separation from PCBs and other contaminants | Hexane, Dichloromethane/Hexane mixtures |

| Stage 3 | Activated Carbon | Separation of planar PBDD/Fs from non-planar interferences (e.g., PBDEs) | Toluene (reverse elution) |

Strategies for Mitigating PBDE Interference

A significant analytical challenge in the determination of PBDD/Fs is interference from PBDEs, which are often present in environmental samples at much higher concentrations. researchgate.net This interference is twofold:

Chromatographic Co-elution: Some PBDE congeners can co-elute with PBDD/F congeners on the gas chromatography column.

Mass Spectrometric Interference: In the mass spectrometer source, PBDEs can lose two bromine atoms ([M-Br₂]⁺), resulting in fragment ions with the same exact mass as PBDD/F molecular ions, leading to false positives. researchgate.net

Effective mitigation requires robust cleanup procedures designed specifically to separate these compound classes. The use of Florisil® and, particularly, activated carbon column chromatography is crucial. nih.govresearchgate.net An activated carbon column can effectively separate the planar PBDD/Fs from the non-planar PBDEs, with the PBDEs eluting in earlier fractions while the PBDD/Fs are retained and eluted separately. researchgate.net Careful optimization of the elution solvents and volumes in these chromatographic steps is essential for a clean separation.

Chromatographic Separation for Isomer Resolution

Final determination and quantification of this compound is performed using high-resolution chromatography coupled with mass spectrometry. The goal is to separate the target analyte from other PBDD/F isomers and any remaining matrix components.

High-Resolution Gas Chromatography (HRGC) Parameters and Column Selection

High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of PBDD/Fs. thermofisher.com Achieving isomer-specific separation is critical and is highly dependent on the GC column and operating parameters.

Column Selection: The most commonly used columns are non-polar or medium-polarity capillary columns. The DB-5ms, a (5%-phenyl)-methylpolysiloxane stationary phase, is frequently employed for PBDD/F and PCDD/F analysis. researchgate.netelementlabsolutions.comnih.gov This type of column offers good thermal stability and low bleed, which is critical for detecting trace-level analytes. elementlabsolutions.com Columns with silphenylene (Si-Arylene) polymer phases, such as the VF-5ms, have shown superior separation for some 2,3,7,8-substituted isomers compared to standard 5% phenyl methyl silicone phases. dioxin20xx.org For comprehensive analysis, a 60-meter column is often required to achieve the necessary resolution. dioxin20xx.org

HRGC Parameters: The instrumental parameters must be finely tuned to optimize separation. A splitless injection is typically used to maximize sensitivity for trace analysis. thermofisher.com The oven temperature program is carefully ramped to separate congeners first by their degree of bromination and then by their specific isomer structure within a homolog group.

| Parameter | Typical Setting | Purpose |

| GC Column | DB-5ms or equivalent (60 m x 0.25 mm ID, 0.25 µm film) | Provides separation of isomers based on boiling point and polarity. |

| Injection Mode | Splitless (1-2 µL injection volume) | Maximizes transfer of analyte onto the column for high sensitivity. |

| Injector Temp. | 280 - 300°C | Ensures rapid volatilization of analytes. |

| Carrier Gas | Helium, constant flow (~1.0-1.2 mL/min) | Transports analytes through the column. |

| Oven Program | Example: 120°C (2 min hold), ramp 15°C/min to 230°C, ramp 5°C/min to 330°C (hold 5 min) | Separates congeners based on volatility. |

| Transfer Line Temp. | 280 - 310°C | Prevents condensation of analytes between GC and MS. |

| MS Detection | HRMS in Selected Ion Monitoring (SIM) mode (Resolution >10,000) | Provides high selectivity and sensitivity for quantification. |

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC) Applications

While HRGC-HRMS is the primary determinative technique, multi-dimensional liquid chromatography can be employed as a powerful automated cleanup and fractionation tool prior to final analysis. A two-dimensional HPLC (2D-HPLC) system can automate the complex fractionation steps described in section 4.1.2.

Mass Spectrometric Identification and Quantification

Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC), stands as the cornerstone for the definitive analysis of this compound. The high sensitivity and specificity of these methods are essential for distinguishing between the numerous PBDF congeners and accurately measuring their concentrations.

High-Resolution Mass Spectrometry (HRMS) for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is the definitive technique for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and this methodology is equally applicable to their brominated analogues like this compound. HRMS instruments can differentiate between ions with very small mass differences, which is crucial for distinguishing the target analyte from co-eluting interfering compounds that may have the same nominal mass.

For qualitative analysis, HRMS provides highly accurate mass measurements of the molecular ions and their characteristic isotopic patterns. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a distinctive isotopic cluster for a pentabrominated compound like this compound, which serves as a key identifier. The high mass accuracy of HRMS allows for the determination of the elemental composition of the ions, further confirming the identity of the congener.

Quantitative analysis is typically performed using HRGC coupled with HRMS (HRGC/HRMS). This combination offers both the excellent separation of congeners by the gas chromatograph and the highly selective and sensitive detection by the mass spectrometer.

| Parameter | Typical Value/Setting |

| Ionization Mode | Electron Ionization (EI) |

| Mass Resolution | > 10,000 |

| Monitored Ions | Molecular ion cluster of 1,2,4,7,9-PeBDF |

| Data Acquisition | Selected Ion Monitoring (SIM) |

Isotope Dilution Methods for Enhanced Accuracy

To achieve the highest level of accuracy and precision in quantitative analysis, isotope dilution mass spectrometry (IDMS) is the method of choice. This technique involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte, in this case, a 13C-labeled this compound standard, prior to extraction and cleanup.

The labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the response of the native congener to the labeled congener, any losses of the analyte during the analytical procedure can be corrected for. This approach significantly improves the accuracy and reproducibility of the results by compensating for matrix effects and variations in instrument performance. The use of carbon-13 labeled standards is a common practice in the analysis of persistent organic pollutants.

Selected Ion Monitoring (SIM) Mode for Specific Congeners

For trace-level quantification, HRMS instruments are often operated in the selected ion monitoring (SIM) mode. Instead of scanning the entire mass spectrum, the instrument is set to detect only a few specific ions corresponding to the molecular ions of the native and isotopically labeled this compound. epa.gov By focusing the detector's time on a limited number of ions, the SIM mode significantly enhances the signal-to-noise ratio, thereby increasing the sensitivity of the analysis. epa.gov

The selection of appropriate ions to monitor is critical. For this compound, the most abundant ions in the molecular isotope cluster are typically chosen for quantification and confirmation.

| Analyte | Ion Type | m/z (mass-to-charge ratio) |

| This compound (Native) | Quantification Ion | [Specific m/z for the most abundant molecular ion] |

| Confirmation Ion | [Specific m/z for another abundant molecular ion] | |

| 13C12-1,2,4,7,9-Pentabromo-dibenzofuran (Labeled) | Quantification Ion | [Specific m/z for the most abundant molecular ion of the labeled standard] |

| Confirmation Ion | [Specific m/z for another abundant molecular ion of the labeled standard] |

Methodological Challenges and Ongoing Developments in PBDF Analysis

Despite the advanced analytical techniques available, the analysis of this compound is not without its challenges. Ongoing research focuses on overcoming these hurdles to improve the reliability and sensitivity of the analytical methods.

Addressing Photolytic and Thermal Degradation during Analysis

Polybrominated dibenzofurans are susceptible to degradation under the influence of light (photolysis) and high temperatures. This instability can lead to the underestimation of their concentrations in environmental samples if not properly addressed during the analytical process.

Thermal degradation can occur in the injector of the gas chromatograph, leading to the formation of less brominated congeners or other degradation products. osti.govcdu.edu.au This is a significant concern as it can alter the congener profile of the sample. To mitigate this, analytical methods often employ cool on-column or programmable temperature vaporization (PTV) injection techniques, which introduce the sample into the GC column at a lower initial temperature.

Photolytic degradation can occur during sample collection, storage, and preparation if samples are exposed to ultraviolet light. To prevent this, samples are typically collected in amber glass containers and processed under low-light conditions.

Achieving Low Detection Limits for Trace Levels

Detecting and quantifying this compound at the ultra-trace levels (picogram to femtogram) often found in environmental and biological samples is a major challenge. Achieving the required low detection limits necessitates a combination of optimized sample extraction and cleanup procedures, along with highly sensitive instrumentation.

Methods such as HRGC/HRMS are capable of reaching detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. publications.gc.capublications.gc.caepa.gov For instance, typical limits of detection for related compounds like PCDDs/PCDFs in animal tissues are in the range of 0.1 to 0.2 ng/kg (wet weight basis). publications.gc.ca For dioxins and furans in general, detection limits can be as low as 0.1-5 pptr in soil/sediment and 0.2-9 pptr in fish/biota when using HRGC/HRMS. epa.gov

Ongoing developments in mass spectrometry, such as the use of more efficient ionization sources and detectors, continue to push the boundaries of detection, enabling the measurement of ever-lower concentrations of these persistent environmental contaminants.

Absence of Unified Standardized Analytical Methods

The accurate quantification of individual polybrominated dibenzofuran (B1670420) (PBDF) congeners, including this compound, is a complex analytical challenge. A primary difficulty stems from the lack of globally unified and standardized analytical methods specifically validated for the comprehensive analysis of all PBDD/F congeners. nih.gov While methods for the analogous polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are well-established, these are often adapted for PBDD/Fs with modifications, leading to inter-laboratory variability.

Several factors contribute to the difficulty in establishing a single standard method. The analysis of PBDD/Fs is inherently challenging due to the thermal instability and susceptibility to photolysis of many congeners, particularly the higher brominated ones. nih.govresearchgate.net Furthermore, significant interference from other polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), which are often present in much higher concentrations in environmental and biological samples, complicates the analytical process. nih.govresearchgate.net

In practice, analytical laboratories adapt existing protocols for dioxin-like compounds. Methods such as the U.S. Environmental Protection Agency (EPA) Method 23, Method 8290A, and Method TO-9A are frequently used as a foundation for PBDD/F analysis. epa.govwell-labs.com These methods typically involve high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) to achieve the necessary selectivity and sensitivity for detecting these compounds at trace levels. epa.gov However, the specific parameters, including extraction techniques, cleanup procedures, and chromatographic conditions, often require optimization for the unique physicochemical properties of brominated compounds compared to their chlorinated counterparts. researchgate.net

The table below summarizes prominent analytical methods often adapted for the analysis of PBDD/Fs.

| Method ID | Agency/Organization | Description | Applicability to PBDD/Fs |

| EPA Method 23 | U.S. Environmental Protection Agency | Determination of PCDDs and PCDFs from stationary sources using HRGC/HRMS. | Frequently adapted for PBDD/F analysis in emission samples. |

| EPA Method 8290A | U.S. Environmental Protection Agency | A comprehensive method for the analysis of PCDDs and PCDFs in various matrices by HRGC/HRMS. | Often modified for PBDD/F congeners in environmental solids and liquids. well-labs.comwell-labs.com |

| EPA Method TO-9A | U.S. Environmental Protection Agency | Determination of PCDDs, PCDFs, and other halogenated compounds in ambient air. epa.gov | Serves as a basis for analyzing airborne PBDD/Fs. epa.gov |

| EN 1948 | European Committee for Standardization (CEN) | A European standard for the determination of the mass concentration of PCDDs/PCDFs. | Its principles are applied to PBDD/F analysis in Europe, particularly for stationary source emissions. |

The absence of a unified method means that data generated by different laboratories may not be directly comparable, creating challenges for global monitoring efforts and regulatory harmonization. This highlights a critical need for the development and validation of an internationally accepted, standardized protocol for the analysis of PBDD/Fs, including the full range of pentabrominated congeners.

Availability and Purity of Analytical Reference Standards

The availability of high-purity analytical reference standards is a prerequisite for the accurate identification and quantification of chemical compounds. For the analysis of this compound and other PBDD/F congeners, the availability of these standards has improved significantly, yet challenges remain.

Several specialized chemical suppliers offer a range of PBDD/F standards, including both unlabeled (native) congeners and isotope-labeled internal standards. Isotope-labeled standards, typically enriched with Carbon-13 (¹³C), are crucial for the isotope dilution method, which is the gold standard for quantitative analysis of dioxin-like compounds, as it corrects for analyte losses during sample preparation and analysis.

Commercially available standards include individual congeners, isomer group solutions, and comprehensive calibration sets containing tetra- through octa-bromo congeners. chromservis.eudspsystems.eu This allows laboratories to build calibration curves and accurately quantify the concentration of specific congeners in a sample.

The purity of these reference materials is of utmost importance. Reputable manufacturers provide certificates of analysis that detail the chemical purity and isomeric specificity of the standards. dspsystems.eu For native standards, chemical purity is often specified to be greater than 98%. dspsystems.eu For isotope-labeled standards, both chemical purity and isotopic enrichment are critical parameters. The high cost and complex, multi-step synthesis required for these compounds, especially for specific, less common congeners, can impact their availability and affordability. dspsystems.eu

The table below lists examples of commercially available standard types for PBDD/F analysis.

| Standard Type | Description | Purpose in Analysis | Typical Purity Specification |

| Native Individual Congener Standards | Solutions containing a single, unlabeled PBDD/F congener (e.g., 1,2,4,7,9-PeBDF). | Peak identification, confirmation, and calibration. | >98% Chemical Purity |

| ¹³C-Labeled Internal Standards | Solutions containing one or more PBDD/F congeners labeled with ¹³C. | Used as internal standards for quantification by isotope dilution. | >97% Chemical Purity, >99% Isotopic Enrichment |

| Calibration Series Solutions | A set of solutions with varying concentrations of multiple PBDD/F congeners. | Generation of multi-point calibration curves for quantification. | N/A (Concentrations are certified) |

| Spiking Solutions | A solution containing a mixture of labeled PBDD/F congeners. | Added to samples at the beginning of the analytical process to monitor recovery. | N/A (Concentrations are certified) |

Despite the general availability of standards for many PBDD/F congeners, challenges can arise for newly identified or less commercially relevant isomers. Furthermore, the low solubility of higher brominated congeners can present difficulties in preparing stable and accurate standard solutions. dspsystems.eu Continuous efforts in synthetic chemistry are essential to expand the portfolio of available reference standards and to ensure their high purity, which is fundamental to the reliability of environmental and human health studies involving these persistent organic pollutants.

Environmental Fate and Transformation Pathways of Polybrominated Dibenzofurans

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For PBDFs, the primary abiotic degradation pathways are photodegradation and thermal degradation.

Photodegradation, or the breakdown of molecules by light, is a significant degradation mechanism for many persistent environmental contaminants. diva-portal.org Polychlorinated dibenzofurans (PCDFs), which are structurally analogous to PBDFs, have been shown to undergo aqueous photodegradation under environmental conditions. csbsju.edu These compounds are expected to undergo relatively slow direct aqueous photolysis due to low molar absorptivities in the solar spectrum. csbsju.edu However, the presence of sensitizers in natural waters can significantly accelerate this process. ias.ac.in

Studies on 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P₅CDF) in natural lake water demonstrated a photodegradation rate that was 240-fold faster than in distilled water-acetonitrile solutions, highlighting the role of naturally occurring substances in promoting degradation. ias.ac.in The primary photodegradation mechanism for halogenated dibenzofurans is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. csbsju.edu For instance, the photolysis of 2,3,4,7,8-P₅CDF in lake water resulted in the formation of several tetrachlorodibenzofuran (T₄CDF) congeners. csbsju.edu

In addition to dehalogenation, other photolytic transformation pathways include cleavage of the C-O ether bond and subsequent hydroxylation. csbsju.edu The photolysis of the parent dibenzofuran (B1670420) molecule in lake water has been shown to yield 2,2′-dihydroxybiphenyl. csbsju.edu It is therefore anticipated that 1,2,4,7,9-Pentabromo-dibenzofuran would undergo similar photodegradation pathways, primarily involving reductive debromination to form tetra- and tri-brominated dibenzofurans, as well as potential ring cleavage and hydroxylation.

The thermal stability of PBDFs is a critical factor in their persistence, particularly in environments subject to high temperatures, such as industrial processes or waste incineration. Research on related brominated flame retardants provides insight into the likely thermal degradation pathways. Studies on 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have shown that thermal degradation at 300°C over Fe-Al composite oxides results in hydrodebromination, producing various tri-, di-, and mono-bromodiphenyl ethers. nih.gov This process involves the removal of bromine atoms and their replacement with hydrogen. nih.gov

Biotic Transformation Mechanisms

Biotic transformations are metabolic processes carried out by living organisms that alter the structure of chemical compounds. These processes are fundamental to the environmental fate of persistent organic pollutants.

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of persistent organic pollutants in soils and sediments. jbiochemtech.com The rate and extent of microbial degradation are influenced by various environmental factors, including soil type, pH, temperature, moisture, and the presence of oxygen. jbiochemtech.comomicsonline.org For halogenated compounds like PBDFs, reductive dehalogenation is a key microbial degradation pathway, especially under anaerobic conditions found in sediments and some soils. This process is analogous to the microbial reductive debromination observed for polybrominated diphenyl ethers (PBDEs). pops.int

When absorbed by organisms, PBDFs can undergo biotransformation, which influences their bioaccumulation potential and toxicokinetics. A study on the toxicokinetics of several PBDF congeners in mice, including 1,2,3,7,8-pentabromodibenzofuran (B18238) (1,2,3,7,8-PeBDF), a structural isomer of 1,2,4,7,9-PeBDF, provides valuable insights. researchgate.netsemanticscholar.org

In this study, 1,2,3,7,8-PeBDF was found to be metabolized into monohydroxylated products in the liver. researchgate.netsemanticscholar.org The hepatic uptake of this pentabrominated congener was 29% of the administered dose. researchgate.netsemanticscholar.org The compound was eliminated from the liver following first-order kinetics with a calculated half-life of 13 days, which was longer than that of the studied tetra- and tri-brominated congeners. researchgate.netsemanticscholar.org This suggests that the degree of bromination affects the persistence of these compounds within the organism. The slow elimination of 1,2,3,7,8-PeBDF indicates a potential for bioaccumulation. researchgate.net Given the structural similarities, this compound would likely undergo similar biotransformation processes, primarily hydroxylation, although the specific rates of uptake and elimination may differ.

| Parameter | Value |

|---|---|

| Hepatic Uptake (% of Administered Dose) | 29% |

| Brain Uptake (% of Administered Dose) | <0.05% |

| Elimination Half-Time from Liver | 13 days |

| Primary Biotransformation Pathway | Mono-hydroxylation |

Debromination Reactions and Their Significance

Debromination, the removal of a bromine atom from a molecule, is a central and highly significant transformation pathway for PBDFs and other polybrominated compounds. pops.int This reaction can occur through both abiotic (photolytic and thermal) and biotic (microbial and metabolic) processes. nih.govresearchgate.netpops.int

The significance of debromination lies in its ability to alter the properties of the parent compound. The thermal degradation of BDE-47 and the photodegradation of P₅CDF both demonstrate the formation of lower halogenated products. csbsju.edunih.gov Similarly, the biotransformation of higher brominated PBDEs can lead to the formation of lower brominated congeners within organisms. env-health.org

For this compound, debromination would result in the formation of various tetrabromodibenzofuran and tribromodibenzofuran congeners. This is environmentally significant for several reasons:

Toxicity: Lower brominated congeners may have different, and sometimes higher, toxic potencies.

Bioavailability: Changes in lipophilicity resulting from debromination can alter the compound's bioavailability and potential for bioaccumulation.

Mobility: Less brominated compounds may have different partitioning behaviors in soil, water, and air, affecting their environmental transport.

Therefore, debromination is a critical process that not only contributes to the degradation of this compound but also creates a cascade of other potentially hazardous substances in the environment. pops.int

Formation of Lower Brominated Congeners

Higher brominated PBDFs can undergo degradation in the environment to form lower brominated congeners. The primary mechanisms for this transformation are photolytic and microbial degradation. pops.intnih.gov

Photodegradation: Under the influence of sunlight, particularly UV radiation, the bromine atoms can be stripped from the dibenzofuran structure. This process of reductive debromination leads to the formation of dibenzofurans with fewer bromine atoms. pops.int The rate and extent of this degradation can be influenced by the environmental matrix, such as whether the compound is in water, soil, or air. inchem.org

Microbial Degradation: Certain microorganisms in anaerobic environments, such as sediments, have been shown to be capable of debrominating higher brominated compounds. nih.gov This biological process also contributes to the formation of a complex mixture of lower brominated PBDFs in the environment.

While these general pathways are established for PBDFs, specific data on the rates and products of degradation for this compound are not available.

Influence on Environmental Mobility and Fate

The transformation of higher brominated PBDFs to lower brominated congeners can significantly influence their environmental mobility and ultimate fate.

Mobility: Generally, lower brominated congeners are more water-soluble and less lipophilic (fat-loving) than their highly brominated counterparts. This can lead to increased mobility in soil and water systems. inchem.org However, PBDEs, which are structurally similar to PBDFs, have shown a strong tendency to bind to dissolved organic carbon, which can enhance their transport in the environment. acs.org The specific partitioning behavior of this compound and its potential degradation products between water, soil, and air remains uncharacterized.

Fate: The formation of lower brominated congeners is a critical aspect of the environmental fate of PBDFs. These transformation products may have different toxicological profiles and persistence compared to the parent compounds. The lack of specific data for the degradation products of this compound prevents a detailed assessment of its long-term environmental impact.

Persistence and Transformation Products of PBDFs in the Environment

PBDFs are known for their persistence in the environment, meaning they resist degradation and can remain in ecosystems for long periods. env-health.org Their presence has been documented in various environmental compartments, including air, soil, sediment, and biota. inchem.org

Studies on other pentabromodibenzofuran isomers, such as 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF, have shown their presence in environmental samples like biosolids, which are a product of wastewater treatment. nih.govacs.org The detection of these congeners suggests their persistence and potential for widespread environmental distribution.

The transformation of PBDFs in the environment leads to a complex mixture of congeners. While it is expected that this compound would degrade to form various tetra- and tri-brominated dibenzofurans, the specific identity and properties of these transformation products have not been documented in the reviewed literature.

Computational and Theoretical Investigations of Polybrominated Dibenzofurans

Quantum Chemical Studies of Formation Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex pathways through which PBDFs are formed. borenv.netacs.orgmdpi.comnih.gov These studies calculate the electronic structure and energies of molecules and transition states, providing a detailed picture of reaction feasibility and kinetics.

The formation of PBDFs often occurs under thermal stress, such as during the combustion of products containing brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs). researchgate.net Mechanistic and kinetic modeling investigates the step-by-step transformation of these precursors into PBDFs.

Detailed theoretical investigations have shown that the formation of PBDFs from PBDEs is a high-yield process under thermal conditions. researchgate.net Contrary to earlier hypotheses that suggested pathways involving debromination and the generation of bromophenols, quantum chemical calculations point to more direct routes. researchgate.net A key mechanism involves the loss of a bromine or hydrogen atom from an ortho position (a carbon atom adjacent to the ether linkage) of a PBDE molecule. This is followed by an intramolecular ring-closure reaction, which is the most accessible pathway for producing the dibenzofuran (B1670420) core structure. researchgate.net

Kinetic models are constructed to simulate the rates of these formation reactions under various conditions. researchgate.net These models incorporate numerous sub-mechanisms, such as the initial reactions of precursors with radicals (e.g., H, Br, OH) and oxygen molecules, to provide a comprehensive understanding of the transformation chemistry. researchgate.net For instance, the reaction of PBDEs with hydroxyl (•OH) radicals can initiate the process, leading to the formation of a PBDF structure. The degree and pattern of bromine substitution on the precursor molecule have been found to have a relatively minor influence on the governing formation mechanisms. researchgate.net

A central aspect of mechanistic studies is the calculation of reaction barriers, also known as activation energies. nih.gov These barriers represent the energy required to initiate a chemical transformation, and their magnitude determines the reaction rate. Computational methods allow for the mapping of the potential energy surface, creating an "energetic landscape" that visualizes reactants, products, intermediates, and the transition states that connect them. biorxiv.orgacs.org

For the formation of PBDFs from PBDEs, calculations show that the ring-closure pathway proceeds via modest reaction barriers, explaining the observed high formation yields. researchgate.net The process is often highly exothermic, meaning it releases significant energy, which further drives the reaction forward. researchgate.net

The concept of a free energy landscape is used to represent the reaction progress, considering both energy and entropy. ku.dkaps.org By calculating the free energies of activation (ΔG‡), researchers can predict reaction rates and identify the most favorable pathways. For example, the unimolecular loss of an ortho-bromine atom from a PBDE molecule is a critical initiation step with a specific, calculable energy barrier that must be overcome for the subsequent ring-closure to occur. researchgate.net

Structure-Activity Relationship (SAR) Studies for Environmental Behavior

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological activity. oncodesign-services.comnih.govresearchgate.netrjeid.com For PBDFs, SAR models are essential for predicting how different congeners will behave in the environment without needing to test each one experimentally. researchgate.net

A crucial aspect of a chemical's environmental behavior is its partitioning between different environmental compartments, such as air, water, soil, and biota. A key process is gas/particle (G/P) partitioning in the atmosphere, which determines how a compound is transported over long distances. copernicus.orgcopernicus.org

Predictive models have been developed to estimate the partitioning behavior of semivolatile organic compounds (SVOCs), including PBDFs. One such advanced model is based on a steady-state, rather than equilibrium, assumption. copernicus.orgcopernicus.org This provides a more accurate prediction, especially for highly brominated congeners or at low temperatures. copernicus.org The model uses the following general equation to calculate the steady-state partition coefficient (K_PS):

log K_PS = log K_PE + log α copernicus.org

This equation breaks the partitioning process into two key components, which are both functions of the octanol-air partition coefficient (K_OA), a measure of a chemical's hydrophobicity and volatility. copernicus.org

| Parameter | Description | Role in Partitioning |

| log K_PS | The logarithm of the steady-state partition coefficient. | Represents the overall partitioning of the compound between the gas and particle phases under real-world conditions. |

| log K_PE | The equilibrium term (log K_PE = log K_OA + log f_OM −11.91). | Describes the partitioning that would occur if the system reached thermodynamic equilibrium. It depends on the compound's intrinsic properties (K_OA) and the organic matter content of the atmospheric particles (f_OM). copernicus.org |

| log α | The non-equilibrium term. | Accounts for dynamic processes like dry and wet deposition of particles that prevent the system from reaching true equilibrium. This term is crucial for accurate predictions in a dynamic atmosphere. copernicus.org |

By applying such models, scientists can predict whether a specific congener, like 1,2,4,7,9-pentabromo-dibenzofuran, is more likely to exist in the gas phase or be adsorbed onto airborne particles, which in turn governs its atmospheric lifetime and transport range.

SAR studies also provide insights into how the specific arrangement of bromine atoms on the dibenzofuran skeleton affects biological interactions and toxicity. researchgate.net Different PBDF congeners can exhibit vastly different toxic potencies, often related to their ability to bind to cellular receptors like the aryl hydrocarbon receptor (AHR). researchgate.net

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to investigate these interactions at an atomic level. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a PBDF congener when it binds to a receptor, helping to estimate the strength of the interaction. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and how the receptor's shape might change upon binding. researchgate.net

These studies have revealed that the binding energy between a PBDF congener and a receptor can be finely characterized, explaining why some congeners are more potent than others. researchgate.net The electronic properties of the congeners, such as their excitation energies, also play a role and are correlated with the number and position of bromine atoms. researchgate.net This molecular-level understanding is critical for assessing the specific risks associated with individual congeners like this compound.

Advanced Computational Methodologies in PBDF Research

The field of computational chemistry is continually evolving, with new methods offering greater accuracy and efficiency. mdpi.comresearchgate.net Research on PBDFs benefits from these advancements, which allow for the investigation of more complex systems and properties. nih.govemanresearch.org

Modern computational research integrates a variety of techniques:

Machine Learning (ML) and Artificial Intelligence (AI): These data-driven approaches can be trained on existing experimental and computational data to predict the properties of new or untested compounds rapidly. mdpi.comnih.gov For example, ML models can be developed to predict partition coefficients or toxicity for a wide range of PBDF congeners based solely on their molecular structure. nih.govchemrxiv.org

Multiscale Modeling: This approach combines different computational methods to study a system at multiple levels of detail, from quantum mechanical calculations on a few atoms to coarse-grained simulations of large molecular assemblies. nih.gov This is useful for understanding how molecular-level interactions give rise to macroscopic properties and behaviors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that quantitatively link molecular descriptors (numerical representations of chemical structure) to a specific activity or property. diva-portal.orgresearchgate.net These models are widely used in toxicology and environmental science to screen large numbers of chemicals for potential hazards. nih.gov

These advanced methodologies represent the future of PBDF research, enabling a more comprehensive and predictive understanding of their environmental and toxicological profiles. researchgate.net By combining AI with traditional physics-based models, researchers can achieve significant improvements in the accuracy and efficiency of risk assessment for compounds like this compound. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For polybrominated dibenzofurans, DFT calculations are instrumental in predicting a variety of molecular properties that are otherwise difficult or hazardous to measure experimentally.

General Applications to PBDFs:

DFT has been widely applied to the broader family of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans. These studies often focus on understanding the mechanisms of their formation, their thermodynamic stability, and the molecular properties that govern their environmental fate and toxicity. For instance, DFT calculations have been used to elucidate the formation pathways of PBDFs from the photolysis of polybrominated diphenyl ethers (PBDEs). Such studies calculate the rate constants of cyclization and hydrogen abstraction reactions to predict the likelihood of PBDF formation under various environmental conditions.

Predicted Properties of Pentabromo-dibenzofuran Isomers:

While specific, detailed research findings for the 1,2,4,7,9- isomer are scarce, computational chemistry databases and studies on related isomers provide estimated properties. These estimations are typically derived from quantitative structure-property relationship (QSPR) models, which are often built upon DFT-calculated descriptors. These descriptors can include molecular size, shape profiles, polarizability, and electropological states, which have been shown to correlate with the binding affinities of these compounds to receptors like the aryl hydrocarbon receptor (AhR). readthedocs.io

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₂H₃Br₅O | --- |

| Molecular Weight | 562.67 g/mol | --- |

| logP (Octanol-Water Partition Coefficient) | ~7.4 | Calculated |

| Water Solubility | Very Low | Estimated |

| Vapor Pressure | Very Low | Estimated |

This table presents generalized data for pentabromo-dibenzofuran isomers based on available information for related compounds, as specific data for this compound is limited.

Molecular Dynamics Simulations (if applicable to environmental processes)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While highly applicable to understanding the environmental fate of chemical compounds, specific MD simulation studies focused on this compound are not found in the reviewed literature.

Potential Applications to PBDFs:

In principle, MD simulations could be employed to model the behavior of this compound in various environmental compartments. For example, simulations could investigate its partitioning behavior between water and organic carbon in soil and sediment. By modeling the interactions between the PBDF molecule and the molecules of the surrounding medium, MD can provide insights into adsorption and desorption processes, which are critical for predicting the mobility and bioavailability of the compound.

Furthermore, MD simulations could be used to study the interactions of PBDFs with biological membranes, providing a molecular-level understanding of their bioaccumulation potential. These simulations can help to elucidate how the compound crosses cell membranes and accumulates in lipid-rich tissues.

However, the application of MD simulations to environmental processes of PBDFs is still an emerging area of research. The development of accurate force fields—the set of parameters used to describe the potential energy of the system—for these highly brominated compounds is a significant challenge that needs to be addressed for reliable simulation results.

Future Research Directions for Polybrominated Dibenzofurans, with Emphasis on 1,2,4,7,9 Pentabromo Dibenzofuran

Addressing Analytical Challenges for Higher Brominated Congeners

The accurate quantification of higher brominated PBDFs, including pentabromo-dibenzofurans, is often challenging. researchgate.net These compounds have higher molecular weights and lower vapor pressures compared to their less brominated counterparts. researchgate.net Analytical methods face difficulties due to the thermal and photolytic degradation of these compounds during analysis. researchgate.net

Future research should prioritize the development of more robust and sensitive analytical methodologies. This includes:

Advanced Chromatographic Separation: Improving gas chromatography (GC) techniques to better separate the numerous PBDF congeners, which can be challenging due to their similar chemical properties. researchgate.net

Novel Mass Spectrometry Techniques: Exploring and refining mass spectrometry (MS) methods, such as tandem mass spectrometry (GC-MS/MS), to enhance the selectivity and sensitivity of detection for complex environmental matrices. nih.gov

Stable Isotope-Labeled Standards: Increasing the availability and use of a wider range of 13C-labeled internal standards for more accurate quantification of specific congeners like 1,2,4,7,9-pentabromo-dibenzofuran. researchgate.net

Comprehensive Elucidation of Undocumented Formation Pathways

While it is known that PBDFs can form from the thermal degradation of BFRs like polybrominated diphenyl ethers (PBDEs), the specific formation pathways for many congeners, including this compound, are not fully understood. nih.govresearchgate.net Research indicates that PBDFs are major products from the oxidation of polybrominated biphenyls (PBBs) through a facile mechanism. murdoch.edu.au

Future research should focus on:

Pyrolysis and Combustion Studies: Conducting controlled laboratory experiments to investigate the formation of specific PBDF congeners from the pyrolysis and combustion of various BFR formulations and consumer products under different temperature and oxygen conditions. nih.govresearchgate.net

Precursor Identification: Identifying and quantifying the key precursors to PBDF formation in industrial processes and waste streams. nih.govaaqr.org This includes investigating the role of bromophenols and other brominated aromatics. murdoch.edu.auresearchgate.net

Natural Formation Processes: Exploring potential natural formation pathways, as some studies suggest that PBDDs, the dioxin analogues of PBDFs, may have natural origins. diva-portal.org

Table 1: Known Formation Pathways of PBDFs

| Formation Pathway | Description | Key Precursors |

| Precursor Formation | Transformation of existing brominated compounds into PBDFs. | Polybrominated diphenyl ethers (PBDEs), Polybrominated biphenyls (PBBs), Bromophenols |

| De Novo Synthesis | Formation from elemental carbon, bromine, and oxygen in the presence of a catalyst. | Carbon, Bromine, Oxygen |

| Industrial Thermal Processes | Unintentional formation during processes like waste incineration and metal smelting. | Brominated flame retardants (BFRs) in waste |

Advanced Modeling of Environmental Transport and Fate in Diverse Ecosystems

Understanding the environmental transport and fate of PBDFs is crucial for assessing their potential impact. Multimedia environmental fate models are used to predict the distribution and persistence of these compounds in the environment. nih.govresearchgate.net These models rely on key physicochemical properties such as the octanol-water partition coefficient (Kow) and degradation half-lives in air, water, and soil. pops.int

Future research in this area should aim to:

Develop Congener-Specific Models: Create and refine multimedia models that are specific to individual PBDF congeners, such as this compound, to account for differences in their physicochemical properties and environmental behavior. nih.gov

Incorporate Photolysis Data: Integrate experimental data on photolysis, a significant degradation pathway for highly brominated compounds, into environmental fate models to improve their accuracy. researchgate.net

Validate Models with Field Data: Continuously validate and calibrate models with real-world environmental monitoring data from diverse ecosystems, including air, water, soil, and biota. pops.intcdc.gov

Integrative Research on PBDF Congener-Specific Environmental Dynamics

The environmental behavior and bioaccumulation potential of PBDFs can vary significantly between different congeners. uib.noacs.org Therefore, research that integrates field observations, laboratory experiments, and modeling is essential to understand the specific dynamics of compounds like this compound.

Key areas for integrative research include:

Trophic Transfer Studies: Investigating the bioaccumulation and biomagnification of specific PBDF congeners through different trophic levels in various food webs. acs.org

Source Apportionment: Using congener-specific profiles from environmental samples to identify and apportion the sources of PBDF contamination. researchgate.net

Human-Environment Interactions: Blending knowledge from natural and social sciences to better understand the complex interactions between human activities, environmental contamination with PBDFs, and potential risks. idahoecosystems.org

By focusing on these future research directions, the scientific community can significantly advance the understanding of this compound and other PBDFs, leading to more effective risk assessment and management strategies.

Q & A

Q. What are the recommended analytical methods for detecting 1,2,4,7,9-Pentabromo-dibenzofuran in environmental samples?

Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods, particularly when combined with solvent extraction using toluene or non-polar solvents. For trace-level detection, isotopic dilution with labeled standards (e.g., ¹³C-labeled analogs) improves accuracy. Environmental analysis often employs calibration standards at 50 μg/mL in solvents like 10% toluene mixtures, as validated in studies on structurally similar brominated diphenyl ethers .

Q. How is this compound synthesized, and what are the key reaction parameters?

Bromination of dibenzofuran precursors using bromine or brominating agents (e.g., HBr/oxidants) under controlled temperatures (70–100°C) is common. Reaction efficiency depends on stoichiometry (1.08× equivalent excess), solvent polarity, and catalyst selection. For example, ring-opening reactions of dibenzofuran derivatives with metals like sodium require 6-hour reactions at 70°C, yielding >90% conversion .

Q. What microbial strains are known to degrade dibenzofuran derivatives, and what pathways are involved?

Pseudomonas sp. strain HH69 and Rhodococcus opacus SAO101 utilize lateral dioxygenases to cleave the dibenzofuran backbone via salicylic acid and gentisic acid pathways. Key intermediates include 2,2′,3-trihydroxybiphenyl, with meta-fission enzymes further degrading aromatic rings .

Q. What are the primary environmental monitoring challenges for brominated dibenzofurans?

Low volatility and high persistence necessitate sediment core sampling (e.g., 13 mm sand caps) to track vertical concentration gradients. Flux studies show moisture content and air porosity significantly influence sediment-to-air transport, requiring microcosm experiments to model real-world conditions .

Advanced Research Questions

Q. What kinetic models explain the pyrolysis and oxidation of dibenzofuran at low concentrations (≤2 ppm)?

A detailed mechanism validated in stirred reactors (500–950°C) identifies biphenyl and phenol as primary pyrolysis products. Oxidation pathways involve peroxy radical intermediates, with rate constants adjusted for low-concentration regimes using jet-stirred reactor data. Discrepancies between experimental and modeled results at <10 ppm require recalibration of collision efficiency factors .

Q. How do Co/Ni promoters enhance MoO₃ catalysts in dibenzofuran hydrogenolysis?

Co-Ni-MoO₃ catalysts increase biphenyl yield by 40% under atmospheric H₂ pressure compared to pure MoO₃. XPS and TPR analyses reveal that Co promotes MoO₃ reduction to active Mo⁴+ species, while Ni stabilizes metallic sites. Catalyst deactivation studies link sulfur poisoning and coke deposition to reduced surface acidity .

Q. What genetic engineering strategies improve dioxygenase activity in dibenzofuran-degrading bacteria?

Heterologous expression of Rhodococcus opacus SAO101’s dfdA1A2A3 gene cluster in E. coli enhances 2,2′,3-trihydroxybiphenyl production by 3-fold. Mutagenesis of substrate-binding pockets (e.g., Tyr321Phe) alters regioselectivity, enabling degradation of recalcitrant brominated analogs .

Q. How do conflicting data on dibenzofuran’s abiotic vs. biotic degradation arise in experimental studies?

Contradictions stem from variations in microbial consortia, abiotic factors (e.g., UV exposure), and analytical methods. Control experiments without bacterial inoculation (e.g., 24-hour abiotic degradation assays) are critical to isolate biotic contributions, as shown in OFAT-designed biodegradation studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.